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Introduction
The emergence and dissemination of antibiotic resistance represent a significant threat to

global public health. Metallo-β-lactamases (MBLs) are a diverse group of zinc-dependent

enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the

carbapenems, which are often considered last-resort therapeutic agents. This technical guide

provides an in-depth overview of the FIM-1 (Florence imipenemase-1) enzyme, a novel

acquired metallo-β-lactamase.

Enzyme Classification and Subclass
FIM-1 is classified as a metallo-β-lactamase (MBL), belonging to the Ambler molecular class B.

Within this class, it is further categorized into subclass B1.[1][2] Enzymes in this subclass are

characterized by a conserved zinc-binding motif and a broad substrate profile. FIM-1 exhibits

notable amino acid sequence similarity (approximately 40%) to the well-known New Delhi

metallo-β-lactamase (NDM)-type enzymes, placing it within a critical group of MBLs with

significant clinical implications.[1][2]

Quantitative Data: Kinetic Parameters
The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized,

revealing a broad substrate specificity with a notable preference for penicillins and

carbapenems.[1] The kinetic parameters, Michaelis constant (Km) and catalytic turnover rate

(kcat), are summarized in the table below. Aztreonam is not hydrolyzed by FIM-1.[1]
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Substrate Km (μM) kcat (s-1) kcat/Km (μM-1s-1)

Penicillins

Penicillin G 18 ± 2 230 ± 10 12.8

Ampicillin 41 ± 5 580 ± 40 14.1

Carbenicillin 21 ± 3 190 ± 10 9.0

Piperacillin 29 ± 4 420 ± 30 14.5

Cephalosporins

Cephalothin 110 ± 20 110 ± 10 1.0

Cefuroxime >500 - -

Ceftazidime 210 ± 30 45 ± 3 0.2

Cefepime 140 ± 20 90 ± 7 0.6

Carbapenems

Imipenem 49 ± 8 450 ± 30 9.2

Meropenem 9 ± 1 250 ± 10 27.8

Ertapenem 3.5 ± 0.5 120 ± 5 34.3

Data sourced from Pollini et al. (2013).[1]

Experimental Protocols
The characterization of the FIM-1 enzyme involved several key experimental procedures, as

detailed below.

Cloning of the blaFIM-1 Gene
The blaFIM-1 gene was identified in a multidrug-resistant clinical isolate of Pseudomonas

aeruginosa. The gene was cloned into an Escherichia coli host for further characterization. The

cloning procedure involved the amplification of the blaFIM-1 open reading frame (ORF) from

the genomic DNA of the P. aeruginosa isolate using specific primers. The amplified product was
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then ligated into a suitable expression vector, and the resulting plasmid was transformed into a

competent E. coli strain.

Purification of the FIM-1 Enzyme
The FIM-1 protein was overexpressed in E. coli and purified to homogeneity. The purification

protocol typically involves the following steps:

Cell Lysis: The E. coli cells expressing FIM-1 are harvested and lysed to release the cellular

contents.

Chromatography: The crude cell lysate is subjected to a series of chromatographic steps to

separate FIM-1 from other cellular proteins. This may include ion-exchange and size-

exclusion chromatography. The purity of the enzyme is assessed at each stage using

techniques like SDS-PAGE.

Determination of Kinetic Parameters
The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the

hydrolysis of various β-lactam substrates spectrophotometrically. The general procedure is as

follows:

Assay Conditions: The enzymatic reactions are carried out in a suitable buffer (e.g., 50 mM

HEPES, pH 7.5) supplemented with a known concentration of ZnSO4 (e.g., 50 μM) at a

constant temperature (e.g., 30°C).[1]

Substrate Hydrolysis Monitoring: The hydrolysis of the β-lactam ring is monitored by

measuring the change in absorbance at a specific wavelength for each substrate.

Data Analysis: The initial reaction rates are determined at various substrate concentrations.

The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-

Menten equation.

Visualizations
Experimental Workflow for FIM-1 Characterization
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Caption: Workflow for the identification, cloning, purification, and kinetic characterization of

FIM-1.
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Caption: Mechanism of FIM-1 mediated hydrolysis of β-lactam antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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